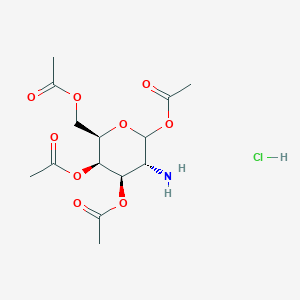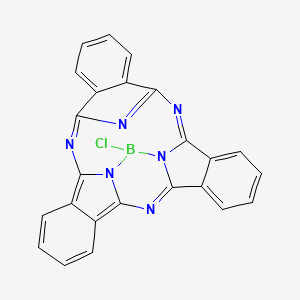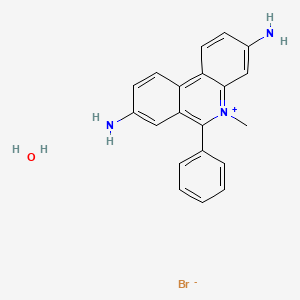![molecular formula C18H54N3Si6Sm B3068297 Tris[N,N-bis(trimethylsilyl)amide]samarium(III) CAS No. 35789-01-6](/img/structure/B3068297.png)
Tris[N,N-bis(trimethylsilyl)amide]samarium(III)
Overview
Description
Tris[N,N-bis(trimethylsilyl)amide]samarium(III) is a unique organosamarium compound that has been used in scientific research for a variety of purposes. It is an organosamarium compound composed of a tris-amide ligand, which is a nitrogen-containing organic compound, and samarium, which is a rare earth metal. This compound has been found to have a variety of applications in scientific research, including in biochemical and physiological studies.
Scientific Research Applications
Synthesis and Structure
- Tris[N,N-bis(trimethylsilyl)amide]samarium(III) has been utilized in the synthesis of various lanthanide Schiff base complexes. For example, it was used to create a solvent- and halide-free anhydrous, monomeric samarium Schiff base complex from triflate-derived homoleptic Sm[N(TMS)2]3, yielding excellent analytical purity (Schuetz et al., 2001).
Optical and Spectroscopic Studies
- Optical absorption and luminescence spectra of tris[N,N-bis(trimethylsilyl)amide]samarium(III) have been studied, providing insights into the electronic structure of these compounds. Crystal field splitting patterns were derived from these studies, which are crucial for understanding the electronic properties of samarium-based complexes (Amberger & Hagen, 1994).
Mechanism of Action
Target of Action
Tris[N,N-bis(trimethylsilyl)amide]samarium(III), also known as Samarium Tris(Hexamethyldisilazde), is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactants in these reactions, where it facilitates the transformation of these reactants into desired products.
Mode of Action
As a catalyst, Tris[N,N-bis(trimethylsilyl)amide]samarium(III) accelerates chemical reactions without being consumed in the process . It interacts with the reactants, reducing the activation energy required for the reaction and enabling the reaction to proceed more efficiently .
Biochemical Pathways
Tris[N,N-bis(trimethylsilyl)amide]samarium(III) is involved in several biochemical pathways, including the coordination polymerization of renewable butyrolactone-based vinyl monomers, intramolecular hydroamination of non-activated alkenes, chiral functionalization of isoxazoles, and enantioselective hydroamination/cyclization . These pathways lead to the synthesis of various complex organic compounds.
Pharmacokinetics
It’s important to note that it reacts violently with water , which could impact its stability and handling in aqueous environments.
Result of Action
The result of Tris[N,N-bis(trimethylsilyl)amide]samarium(III)'s action as a catalyst is the efficient production of desired products from specific reactants . It enables chemical reactions to proceed at a faster rate or under milder conditions than would be possible without its presence.
Action Environment
The efficacy and stability of Tris[N,N-bis(trimethylsilyl)amide]samarium(III) can be influenced by environmental factors. For instance, it reacts violently with water , so it must be handled and stored in a dry environment. Additionally, its melting point is between 93-106°C , so it should be used within this temperature range for optimal performance.
properties
IUPAC Name |
bis(trimethylsilyl)azanide;samarium(3+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H18NSi2.Sm/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFPZLRACJKLCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Sm+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H54N3Si6Sm | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35789-01-6 | |
| Record name | Tris[N,N-bis(trimethylsilyl)amide]samarium(III) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(1R,1''R)-3,3''-[oxybis(methylene)]bis-[1,1'-Binaphthalene]-2,2'-diol](/img/structure/B3068240.png)







![1-[2,2-Bis(2-methylpropoxymethyl)butoxy]propan-2-amine](/img/structure/B3068333.png)